molecular formula C14H18ClN B2753724 1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride CAS No. 153396-03-3

1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride

Cat. No. B2753724
CAS RN: 153396-03-3
M. Wt: 235.76
InChI Key: WZKOJHHIVNXREG-UHFFFAOYSA-N
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Description

“1-(3-Phenylprop-2-yn-1-yl)piperidine” is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .


Synthesis Analysis

The synthesis of compounds similar to “1-(3-Phenylprop-2-yn-1-yl)piperidine” has been reported in the literature. For instance, aurones, which are structurally related, are commonly synthesized from 2’-hydroxychalcones, benzofuran-3(2H)-ones, and 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones . The reactions typically involve electrophiles, nucleophiles, and reduction reactions .


Molecular Structure Analysis

The molecular structure of “1-(3-Phenylprop-2-yn-1-yl)piperidine” consists of a piperidine ring attached to a phenylprop-2-yn-1-yl group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Properties

Researchers have synthesized derivatives of phencyclidine, a compound structurally similar to "1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride," to explore their analgesic effects and potential for treating acute and phasic pain (Ahmadi & Mahmoudi, 2005). The study demonstrated the necessity of aromatic and piperidine rings for desirable biological activity.

Antidepressant and Antianxiety Activities

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities, indicating the potential therapeutic applications of structurally related compounds (Kumar et al., 2017).

Antibacterial Activity

Compounds containing the piperidine moiety, including those structurally related to "1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride," have been synthesized and evaluated for their antibacterial activity, showcasing the versatility of piperidine derivatives in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

Studies on the inhibition of ADP-induced aggregation of blood platelets by derivatives of piperidine highlight the potential application of these compounds in preventing thrombotic diseases. Specific derivatives were found to inhibit platelet aggregation, demonstrating their medicinal significance (Grisar et al., 1976).

Antimicrobial and Antioxidant Activities

The synthesis and biological evaluation of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, involving piperidine as a catalyst, have indicated antimicrobial and antioxidant activities. These findings suggest the importance of piperidine derivatives in developing new antimicrobial and antioxidant agents (Hatzade et al., 2008).

properties

IUPAC Name

1-(3-phenylprop-2-ynyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,8-9H,2,5-6,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOJHHIVNXREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride

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